(Rac)-LM11A-31

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

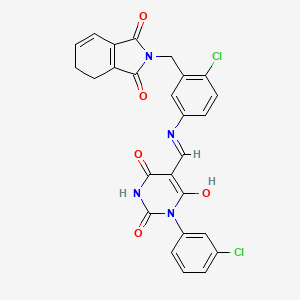

C26H18Cl2N4O5 |

|---|---|

Peso molecular |

537.3 g/mol |

Nombre IUPAC |

2-[[2-chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione |

InChI |

InChI=1S/C26H18Cl2N4O5/c27-15-4-3-5-17(11-15)32-25(36)20(22(33)30-26(32)37)12-29-16-8-9-21(28)14(10-16)13-31-23(34)18-6-1-2-7-19(18)24(31)35/h1,3-6,8-12,36H,2,7,13H2,(H,30,33,37) |

Clave InChI |

PDEUYEDYAQKNPD-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC(=CC=C5)Cl)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

(Rac)-LM11A-31: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-LM11A-31 is a small, non-peptide, orally bioavailable, and central nervous system (CNS) penetrant molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Unlike traditional agonists or antagonists, LM11A-31 functions as a biased ligand, selectively activating pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting degenerative and apoptotic signals.[3][4] This unique mechanism of action has positioned LM11A-31 as a promising therapeutic candidate for a range of neurodegenerative conditions, including Alzheimer's disease, spinal cord injury, and diabetic retinopathy.[1][2][5] Preclinical studies have demonstrated its efficacy in reducing neurite dystrophy, inhibiting tau pathology, and preserving synaptic integrity.[1][5] A modified version, LM11A-31-BHS, has undergone Phase 2a clinical trials in patients with mild to moderate Alzheimer's disease, meeting its primary endpoint of safety and tolerability while showing encouraging effects on biomarkers of disease progression.[6] This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and key experimental findings related to LM11A-31.

Core Mechanism: Modulating the p75 Neurotrophin Receptor

The primary molecular target of LM11A-31 is the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily.[3] p75NTR is a multifaceted receptor that, depending on the ligand and co-receptor context, can trigger opposing cellular outcomes: neuronal survival or apoptosis.[3]

LM11A-31 interacts directly with p75NTR but not with the tropomyosin receptor kinase (Trk) receptors, such as TrkA.[7] It was designed to mimic the structural features of the nerve growth factor (NGF) loop 1 domain, which is known to interact with p75NTR.[8] By binding to p75NTR, LM11A-31 competes with and inhibits the binding of ligands like NGF and its precursor, proNGF.[5][7] This is particularly significant because in pathological conditions like Alzheimer's disease, an increased ratio of pro-neurotrophins to mature neurotrophins can shift p75NTR signaling towards a degenerative state.[3]

The core action of LM11A-31 is to re-balance p75NTR signaling:

-

Inhibition of Pro-Death Signaling : It blocks the degenerative pathways activated by ligands like proNGF and amyloid-beta (Aβ). This includes preventing the activation of c-Jun N-terminal kinase (JNK), caspase-3, and RhoA kinase.[2][3][9][10]

-

Activation of Pro-Survival Signaling : It selectively promotes survival pathways, notably the Phosphoinositide 3-kinase (PI3K)/AKT and Nuclear Factor kappa B (NF-κB) cascades.[8]

A novel aspect of its mechanism is the ability to inhibit ligand-independent p75NTR cleavage induced by oxidative stress, a process implicated in dopaminergic neurodegeneration.[4][11]

Signaling Pathways Modulated by LM11A-31

LM11A-31 exerts its neuroprotective effects by modulating several key downstream signaling cascades.

Promotion of Pro-Survival Pathways

LM11A-31 binding to p75NTR initiates signaling that favors cell survival and growth, primarily through two well-established pathways.

Inhibition of Pro-Death and Degenerative Pathways

In disease states, p75NTR can be activated by proNGF or Aβ to initiate pathways leading to apoptosis and neurite degeneration. LM11A-31 effectively blocks these outcomes. It prevents proNGF binding and inhibits the activation of JNK and the subsequent cleavage of caspase-3.[9] It also counteracts Aβ-induced activation of degenerative kinases like GSK3β and cdk5. Furthermore, LM11A-31 has been shown to inhibit the activation of the small GTPase RhoA, a key regulator of cytoskeletal dynamics whose overactivation contributes to neurite retraction and breakdown of vascular barriers.[2][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for LM11A-31 in various assays.

Table 1: Receptor Binding and Affinity

| Parameter | Value | Target | Assay Type | Reference |

| A₂ | 1,192 nM | p75NTR-Fc | Inhibition of NGF binding | [5] |

| Kd (NGF alone) | 0.8 - 0.9 nM | p75NTR-Fc | NGF ELISA | [7] |

Table 2: Functional Activity and Efficacy

| Parameter | Value | Biological Effect | Model System | Reference |

| EC₅₀ | 200 - 300 pM | Neuroprotection | Serum-starved neuronal cultures | [8] |

| Maximally Effective Conc. | 5 - 100 nM | Neuroprotection | Various in vitro assays | [8] |

| Effective Conc. | 20 - 80 nM | Mitigation of neural injury | Oxygen-glucose deprivation model | [9] |

| Effective Conc. | 100 nM | Suppression of HIV-1 replication | U1 macrophage cell line | [12] |

| In vivo Dose | 10 - 100 mg/kg | Functional motor recovery | Mouse model of spinal cord injury | [5] |

| In vivo Dose | 50 mg/kg/day | Preservation of blood-retinal barrier | Diabetic mouse model | [13] |

Key Experimental Protocols

The mechanism of LM11A-31 has been elucidated through a variety of in vitro and in vivo experimental techniques.

p75NTR Binding Affinity Assay

-

Objective : To determine if LM11A-31 directly interacts with p75NTR and competes with NGF binding.

-

Methodology (summarized from Massa et al., 2006) :

-

A recombinant p75NTR extracellular domain fused to an Fc fragment (p75NTR-Fc) is coated onto ELISA plates.

-

A constant, subsaturating concentration of biotinylated NGF is added to the wells.

-

Increasing concentrations of LM11A-31 are co-incubated to compete for binding to the immobilized p75NTR-Fc.

-

After incubation and washing, bound biotin-NGF is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

-

The resulting data are fitted to a modified Gaddum-Schild equation to calculate the affinity constant (A₂) for the compound as a competitive inhibitor.[7] A similar protocol is used with TrkA-Fc to confirm specificity.[7]

-

In Vitro Neuroprotection and Signaling Assays

-

Objective : To assess the ability of LM11A-31 to protect neurons from toxic insults and to measure its effect on downstream signaling pathways.

-

Methodology :

-

Cell Culture : Primary hippocampal neurons or oligodendrocytes are cultured.[5][8]

-

Toxic Insult : Cells are exposed to a neurotoxic agent such as proNGF, Aβ oligomers, or undergo serum withdrawal to induce apoptosis.

-

Treatment : Cells are co-incubated with the toxic agent and varying concentrations of LM11A-31 (e.g., 200 pM to 100 nM).[8]

-

Viability Assessment : Cell survival is quantified using assays such as MTS, which measures mitochondrial metabolic activity, or by counting condensed nuclei after Hoechst staining.

-

Western Blot Analysis : To probe signaling pathways, cell lysates are collected at various time points after treatment. Proteins are separated by SDS-PAGE and transferred to a membrane. Specific antibodies against total and phosphorylated forms of AKT, NF-κB (p65 subunit), JNK, and GSK3β are used to detect pathway activation or inhibition.

-

RhoA Activation Assay (G-LISA)

-

Objective : To quantify the effect of LM11A-31 on the activation of the small GTPase RhoA.

-

Methodology (summarized from Al-Aali et al., 2019) :

-

Human Retinal Endothelial (HRE) cells are treated with proNGF in the presence or absence of LM11A-31.[2]

-

Cell lysates are prepared and added to a 96-well plate that is coated with a Rho-GTP-binding protein.

-

Only active, GTP-bound RhoA from the lysate will bind to the plate.

-

The bound active RhoA is detected using a specific primary antibody followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

-

The amount of active RhoA is quantified by measuring absorbance, providing a direct measure of pathway inhibition by LM11A-31.[2]

-

In Vivo Efficacy in Animal Models

-

Objective : To determine the therapeutic potential of LM11A-31 in relevant disease models, such as Alzheimer's disease.

-

Methodology (summarized from Simmons et al., 2014) :

-

Animal Model : Transgenic mouse models of AD, such as APPL/S or Tg2576 mice, are used.[5]

-

Administration : LM11A-31 is administered via oral gavage at doses typically ranging from 25-75 mg/kg/day for a period of 1 to 3 months, often starting after significant pathology has already developed.[5][13]

-

Behavioral Testing : Cognitive function is assessed using tests like the Y-maze (for spatial working memory) and novel object recognition.

-

Histological Analysis : After the treatment period, brain tissue is collected. Immunohistochemistry is performed using antibodies against markers like choline (B1196258) acetyltransferase (ChAT) to assess the morphology and integrity of basal forebrain cholinergic neurites, which are vulnerable in AD. The extent of neuritic dystrophy is quantified.[5]

-

Conclusion

This compound represents a sophisticated therapeutic strategy that moves beyond simple receptor antagonism or agonism. By functioning as a molecular modulator of p75NTR, it fine-tunes a critical cellular signaling node, tipping the balance away from neurodegenerative and apoptotic processes and towards neuroprotection and survival. Its ability to inhibit multiple downstream degenerative pathways, including JNK, GSK3β, and RhoA, while simultaneously promoting pro-survival AKT and NF-κB signaling, underscores its potential to address the complex, multifactorial nature of neurodegenerative diseases. The quantitative data confirm its high potency, and a robust set of experimental protocols has validated its mechanism of action from the molecular to the organismal level. The promising safety and biomarker data from early clinical trials provide a strong rationale for the continued development of LM11A-31 as a first-in-class, disease-modifying therapy.

References

- 1. Regulation of the p75 neurotrophin receptor attenuates neuroinflammation and stimulates hippocampal neurogenesis in experimental Streptococcus pneumoniae meningitis | springermedizin.de [springermedizin.de]

- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small, nonpeptide p75NTR ligands induce survival signaling and inhibit proNGF-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Pathological Methods Applied to the Investigation of Causes of Death in Developing Countries: Minimally Invasive Autopsy Approach | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel p75 neurotrophin receptor ligand stabilizes neuronal calcium, preserves mitochondrial movement and protects against HIV associated neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2012101664A1 - Use of at least one p75ntr receptor inhibitor, alone or in association with at least one trka receptor activator, or of at least one trka receptor activator, for the treatment of chronic inflammatory diseases - Google Patents [patents.google.com]

- 11. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

(Rac)-LM11A-31: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-LM11A-31 is a novel, orally available, and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR). It has demonstrated significant neuroprotective effects across a wide range of preclinical models of neurodegenerative diseases and neurological injuries. This technical guide provides a comprehensive overview of the core neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting p75NTR with LM11A-31.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, along with neurological injuries like spinal cord injury and stroke, represent significant unmet medical needs. A common pathological feature in these conditions is the aberrant signaling of the p75 neurotrophin receptor (p75NTR), which can lead to neuronal apoptosis and neurite degeneration.[1][2] this compound has emerged as a promising therapeutic candidate by selectively modulating p75NTR signaling to promote neuronal survival and inhibit degenerative pathways.[2][3][4] This small molecule has been shown to cross the blood-brain and blood-spinal cord barriers, making it a viable candidate for treating central nervous system disorders.[3][5]

Mechanism of Action: Modulation of p75NTR Signaling

This compound acts as a ligand for p75NTR, where it exhibits a dual mechanism of action. It selectively activates pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting pro-apoptotic signaling.[2][3][4] In the presence of proneurotrophins, such as pro-nerve growth factor (proNGF), which are often upregulated in disease states, LM11A-31 acts as an antagonist, blocking the binding of these ligands to p75NTR and thereby preventing the activation of degenerative cascades.[6][7]

The binding of LM11A-31 to p75NTR leads to the downregulation of degenerative signaling pathways, including the c-Jun N-terminal kinase (JNK) and RhoA kinase pathways, which are implicated in neuronal apoptosis and neurite retraction.[3][6][8] Concurrently, LM11A-31 promotes the activation of survival pathways such as the Akt and CREB pathways.[4][9] This modulation of p75NTR signaling ultimately shifts the balance towards neuroprotection and functional recovery.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound modulates p75NTR signaling, inhibiting pro-degenerative pathways activated by ligands like proNGF, and promoting pro-survival pathways.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Alzheimer's Disease Models

| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |

| APPL/S Mice | 10 or 50 mg/kg/day, oral | 3 months | Prevented deficits in novel object recognition and Y-maze performance; significantly reduced neuritic dystrophy. | [3][4] |

| APPL/S & Tg2576 Mice | 50 or 75 mg/kg, oral gavage | 1-3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in mid- to late-stage pathology. | [1][3][4][10] |

| APPL/S Mice | 50 mg/kg/day, 6 days/week | 3 months | Significantly lowered microglial activation. Rescued ~42% spine density loss. | [4] |

| PS19 Tauopathy Mice | 50 mg/kg, oral gavage, 5 days/week | 3 months | Improved survival rate from 64% to 94% at 9 months. Increased median lifespan from 327 to 404 days. | [3][4] |

Table 2: Spinal Cord Injury (SCI) Models

| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |

| Mouse Spinal Contusion | 10, 25, or 100 mg/kg, oral gavage, twice daily | 7 days post-injury | Promoted functional recovery and survival of oligodendrocytes; increased myelinated axons by twofold at the highest dose. | [3] |

| T8-T9 Transected Mice | 100 mg/kg, daily oral gavage | Up to 6 weeks | Prevented or ameliorated detrusor sphincter dyssynergia and detrusor overactivity; improved bladder compliance. | [11][12] |

Table 3: Other Neurological Disorder Models

| Disorder Model | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |

| Stroke | Mice (t-dMCAO) | 25 mg/kg, i.p., twice daily | 72 hours (acute phase) | Reduced blood-brain barrier permeability, cerebral tissue injury, and sensorimotor deficits. Repressed proNGF/p75NTR signaling and Caspase 3 activation. | [7] |

| Traumatic Brain Injury | Rats | 50 or 75 mg/kg/day, i.p. | 21 days | Significantly improved learning and memory outcomes. | [3][4] |

| Huntington's Disease | R6/2 Mice | 50 mg/kg/day, oral gavage, 5-6 days/week | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [4][13] |

| Peripheral Neuropathy | Mice (Cisplatin-induced) | 25 or 50 mg/kg, i.p., once daily | 10 weeks | Prevented the decrease in peripheral nerve sensation and alleviated abnormal sural nerve fiber morphology. | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.

Alzheimer's Disease Mouse Models

-

Animal Models: APPL/S and Tg2576 transgenic mice are commonly used, overexpressing human amyloid precursor protein with mutations found in familial Alzheimer's disease.[10]

-

Drug Administration: this compound is typically dissolved in sterile water and administered daily via oral gavage at doses ranging from 10 to 75 mg/kg.[3][10]

-

Behavioral Testing: Cognitive function is assessed using tests such as the novel object recognition and the Y-maze to evaluate learning and memory.[3][4]

-

Histological Analysis: Brain tissue is processed for immunohistochemistry to quantify neuritic dystrophy, microglial activation, and dendritic spine density. Cholinergic neurites are often visualized using choline (B1196258) acetyltransferase (ChAT) staining.[1][4][10]

Figure 2: Experimental Workflow for Alzheimer's Disease Models.

Spinal Cord Injury (SCI) Models

-

Injury Induction: SCI is induced in mice, for example, by a T8-T9 spinal cord transection or a contusion injury.[3][11][12]

-

Drug Administration: this compound is administered daily by oral gavage, with doses typically around 100 mg/kg. Treatment can be initiated either before or after the injury.[11][12]

-

Functional Assessment: Motor function is evaluated using open-field tests and swim tests. Bladder function is assessed through cystometrograms and urine spot analysis.[3][11][12]

-

In Vitro Analysis: Histology, immunohistochemistry, and Western blotting are used to examine urothelial damage, bladder wall remodeling, and protein expression levels in the spinal cord and bladder.[11][12]

References

- 1. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LM11A-31: A Technical Guide to its proNGF Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has garnered significant interest as a potential therapeutic agent for a range of neurodegenerative diseases and neurological injuries.[1] A key aspect of its mechanism of action is its ability to antagonize the effects of pro-nerve growth factor (proNGF), a ligand of p75NTR that often mediates pro-apoptotic and degenerative signaling pathways.[1][2] This technical guide provides an in-depth overview of the proNGF antagonist activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Assay Description | Reference |

| IC50 | 1-10 nM | Inhibition of proNGF-induced cell death. | [2] |

| A2 | 1,192 nM | Inhibition of nerve growth factor (NGF) binding to p75NTR-Fc. | [3] |

| EC50 | 20 nM | Inhibition of Aβ-induced cell death. | [2] |

| Table 1: In Vitro Activity of this compound |

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Alzheimer's Disease (APP L/S mice) | 50 or 75 mg/kg, oral gavage | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. Normalized increased p75NTR levels in the basal forebrain. | [4][5] |

| Spinal Cord Injury (mouse model) | 100 mg/kg, oral gavage | Inhibited proNGF binding to p75NTR, preventing JNK3-mediated apoptotic signaling. Increased survival of oligodendrocytes and myelinated axons. | [6] |

| Huntington's Disease (R6/2 mice) | 50 mg/kg, oral gavage | Reduced urinary levels of the p75NTR extracellular domain (a marker of pro-apoptotic ligand binding). | [7] |

| Diabetic Retinopathy (streptozotocin-induced diabetic mice) | 50 mg/kg/day, oral gavage | Mitigated the increase in proNGF expression and preserved the blood-retinal barrier integrity. | [6] |

| Table 2: In Vivo Efficacy of this compound |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating downstream signaling pathways of the p75NTR. A primary mechanism is the inhibition of proNGF-induced degenerative signaling while promoting survival pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Co-Immunoprecipitation to Assess this compound Inhibition of proNGF-p75NTR Interaction

This protocol outlines the steps to determine if this compound can disrupt the interaction between proNGF and p75NTR in a cellular context.

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. LM11A 31 dihydrochloride | Trk Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LM11A-31: A Technical Guide on Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in various preclinical models of neurological disorders.[1] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.

In Vivo Blood-Brain Barrier Permeability

Studies in rodent models have confirmed that this compound is a brain-penetrant molecule following oral administration.

Quantitative Data

The following tables summarize the key pharmacokinetic parameters related to the BBB permeability of this compound in mice.

Table 1: Brain Pharmacokinetics of this compound in CD-1 Mice Following a Single Oral Dose [2]

| Parameter | Value |

| Dose | 50 mg/kg |

| Administration Route | Oral Gavage |

| Peak Brain Concentration (Cmax) | 262 ng/g of brain tissue (~1.08 µmol/L) |

| Time to Peak Brain Concentration (Tmax) | ~30 minutes |

| Brain Half-life (t1/2) | 3 - 4 hours |

Table 2: Peak Brain Concentration of this compound in C57BL/6 Mice Following Chronic Oral Dosing (2 weeks) [2]

| Daily Dose | Peak Brain Concentration (30-60 min post-last dose) |

| 10 mg/kg/day | Data not provided |

| 50 mg/kg/day | 463.4 ng/g of brain tissue (~1.9 µmol/L) |

| 100 mg/kg/day | Data not provided |

Table 3: Brain-to-Plasma Ratio of this compound in Mice [2]

| Dose | Brain-to-Plasma Ratio |

| 50 mg/kg (single dose) | 3.1 ± 0.9 |

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the brain concentration and pharmacokinetic profile of this compound after oral administration in mice.

Animal Models:

Drug Administration:

-

This compound was dissolved in sterile water.[3]

-

Administered via oral gavage at doses ranging from 10 to 100 mg/kg.[2]

-

For some studies, food was withheld for 4 hours prior to dosing to aid in absorption.[4]

Sample Collection:

-

Mice were sacrificed at various time points after dosing.[2]

-

Blood samples were collected via cardiac puncture into EDTA-coated tubes.[3]

-

Plasma was separated by centrifugation.[3]

-

Brain tissue was harvested.[3]

Analytical Method:

-

Brain and plasma concentrations of LM11A-31 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Detailed sample preparation (e.g., brain tissue homogenization and extraction) and specific LC-MS/MS parameters for LM11A-31 analysis are not extensively detailed in the reviewed literature. A general workflow is presented below.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

In Vitro Blood-Brain Barrier Permeability

A thorough review of the available scientific literature did not yield specific data from in vitro BBB permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, for this compound. Such assays are instrumental in determining the passive permeability and the potential for active transport of a compound across the BBB.

General Protocol for In Vitro BBB Permeability Assays

For researchers interested in evaluating the in vitro BBB permeability of this compound, the following general protocols for PAMPA and Caco-2 assays are provided as a reference.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane simulating the BBB.

Methodology:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane.

-

The test compound, dissolved in a buffer at a relevant physiological pH, is added to the donor wells.

-

The acceptor wells are filled with a fresh buffer solution.

-

The plate is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.

-

The concentration of the compound in both compartments is quantified, typically by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which can model the intestinal barrier and, to some extent, the BBB, including both passive and active transport mechanisms.

Methodology:

-

Caco-2 cells are seeded on permeable supports in transwell plates and cultured until a confluent monolayer is formed.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (donor) side.

-

Samples are taken from the basolateral (acceptor) side at various time points.

-

The concentration of the compound is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

To assess active efflux, the experiment can be repeated in the presence of an inhibitor of efflux transporters (e.g., P-glycoprotein).

Signaling Pathway

This compound exerts its neuroprotective effects by modulating the signaling of the p75 neurotrophin receptor (p75NTR).

Mechanism of Action:

-

LM11A-31 is a ligand for p75NTR.[1]

-

It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signaling.[1]

-

One of the key pathways inhibited by LM11A-31 is the RhoA kinase pathway.[5][6] In pathological conditions, pro-nerve growth factor (proNGF) can bind to p75NTR and activate RhoA, leading to detrimental effects on neuronal structure and function. LM11A-31 can act as a proNGF antagonist, preventing this activation.[5][7]

-

LM11A-31 has also been shown to promote the activation of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and growth.[8]

Signaling Pathway of this compound at the p75 Neurotrophin Receptor

Conclusion

The available evidence strongly indicates that this compound possesses favorable blood-brain barrier permeability characteristics, achieving therapeutically relevant concentrations in the brain after oral administration. Its mechanism of action through the modulation of the p75NTR signaling pathway further supports its potential as a treatment for a range of neurological disorders. While in vivo data provides a solid foundation, further studies, particularly in vitro BBB permeability assays, would offer a more complete and mechanistic understanding of its transport across the BBB. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support ongoing and future research in the development of this compound as a promising neurotherapeutic agent.

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

(Rac)-LM11A-31: A Technical Guide to a Promising Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LM11A-31 is a synthetic, orally bioavailable small molecule that has garnered significant attention in the field of neuroscience for its potent neuroprotective and neuro-regenerative properties. As a modulator of the p75 neurotrophin receptor (p75NTR), it represents a novel therapeutic strategy for a range of neurodegenerative diseases and neurological injuries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of an isoleucine derivative. Its chemical and physical properties are summarized in the table below. The compound is often studied in its dihydrochloride (B599025) salt form to improve solubility and stability.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride | [1][2][3] |

| Synonyms | LM11A-31, LM11A-31-BHS, C-31 | [3][4] |

| Molecular Formula | C₁₂H₂₅N₃O₂ (free base), C₁₂H₂₇Cl₂N₃O₂ (dihydrochloride) | [2][4][5] |

| Molecular Weight | 243.35 g/mol (free base), 316.27 g/mol (dihydrochloride) | [5][6][7] |

| Canonical SMILES | CCC(C)C(C(=O)NCCN1CCOCC1)N | [6][7] |

| Solubility | Water: 100 mM, DMSO: 100 mM, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [2][5] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [1][5] |

Pharmacological Properties and Mechanism of Action

This compound is a non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[8][9] p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a dual role in the nervous system, capable of inducing both cell survival and apoptosis depending on the ligand and co-receptor context.

The primary mechanism of action of LM11A-31 involves:

-

Modulation of p75NTR Signaling: LM11A-31 selectively binds to p75NTR, promoting pro-survival signaling pathways while inhibiting pro-apoptotic cascades. It has been shown to activate survival signaling pathways such as those involving Akt and NF-κB.

-

Antagonism of pro-Neurotrophins: It acts as a potent antagonist to pro-nerve growth factor (proNGF), a ligand that typically induces neuronal apoptosis through p75NTR.[8][9] By blocking the binding of proNGF, LM11A-31 prevents the activation of downstream apoptotic pathways, such as the c-Jun N-terminal kinase (JNK) pathway.

This dual action allows LM11A-31 to shift the balance of p75NTR signaling towards neuroprotection and regeneration. It has demonstrated efficacy in various preclinical models by preventing neuronal death, reducing neuroinflammation, and promoting neurite outgrowth.

Signaling Pathways

The signaling cascade initiated by the interaction of this compound with the p75NTR is complex, leading to a bifurcation of downstream pathways that favor neuronal survival over apoptosis. The following diagram illustrates the key molecular players and their relationships.

Caption: p75NTR signaling modulation by this compound.

Key Experiments and Methodologies

This compound has been evaluated in numerous in vitro and in vivo models. Below are summaries of key experimental protocols from foundational studies.

In Vitro Inhibition of proNGF-Induced Cell Death

Objective: To determine the efficacy of LM11A-31 in preventing proNGF-induced apoptosis in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups.

-

Treatment: Neurons are pre-treated with varying concentrations of LM11A-31 for 24 hours.

-

Induction of Apoptosis: Recombinant proNGF is added to the culture medium to induce p75NTR-mediated apoptosis.

-

Assessment of Cell Viability: After 48 hours of proNGF exposure, cell viability is assessed using a quantitative assay such as the MTT assay or by counting surviving neurons immunolabeled for a neuron-specific marker (e.g., NeuN).

-

Data Analysis: The concentration of LM11A-31 that inhibits 50% of the proNGF-induced cell death (IC₅₀) is calculated.[1][5]

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

Objective: To assess the ability of orally administered LM11A-31 to reverse cholinergic neurite dystrophy in transgenic mouse models of Alzheimer's disease.[4][10]

Methodology:

-

Animal Model: Thy-1 hAPPLond/Swe (APPL/S) or Tg2576 transgenic mice, which overexpress mutant human amyloid precursor protein, are used. Age-matched wild-type littermates serve as controls.

-

Drug Administration: LM11A-31 is dissolved in sterile water and administered daily via oral gavage at doses ranging from 50 to 75 mg/kg.[4][10] Treatment is initiated in mice with mid- to late-stage pathology.

-

Duration of Treatment: Treatment is typically carried out for 1 to 3 months.[10]

-

Tissue Processing: Following the treatment period, mice are euthanized, and their brains are collected for immunohistochemical analysis.

-

Immunohistochemistry: Brain sections are stained for choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites in the basal forebrain and cortex.

-

Quantification of Neurite Dystrophy: The extent of cholinergic neurite atrophy and the number and size of dystrophic neurite clusters are quantified using stereological methods.

-

Statistical Analysis: Differences between vehicle-treated and LM11A-31-treated transgenic mice are assessed using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for In Vivo Alzheimer's Disease Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.

Caption: Workflow for preclinical evaluation of this compound.

Summary and Future Directions

This compound is a promising small molecule therapeutic candidate with a well-defined mechanism of action centered on the modulation of the p75 neurotrophin receptor. Its ability to promote neuronal survival and inhibit degenerative signaling pathways has been demonstrated in a variety of preclinical models of neurodegenerative diseases and neuronal injury. The data presented in this guide, including its chemical properties, signaling pathways, and experimental validation, provide a solid foundation for its continued investigation and development.

Future research should focus on elucidating the full spectrum of its downstream signaling effects, optimizing dosing and treatment regimens for different pathological conditions, and further evaluating its long-term safety and efficacy in more complex animal models and eventually in human clinical trials. The continued exploration of p75NTR modulators like this compound holds significant promise for the development of novel treatments for debilitating neurological disorders.

References

- 1. LM11A 31 dihydrochloride | Trk Receptors | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. alzforum.org [alzforum.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. rndsystems.com [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LM11A-31: A Technical Guide to its Discovery and Development

A Small Molecule Modulator of the p75 Neurotrophin Receptor for Neurodegenerative Diseases

Abstract

(Rac)-LM11A-31 is a first-in-class, orally bioavailable, and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR). Developed by Dr. Frank Longo and PharmatrophiX, this compound has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases, most notably Alzheimer's disease.[1][2][3] Preclinical studies have demonstrated its ability to promote neuronal survival, reduce neuroinflammation, and mitigate key pathological hallmarks in various animal models.[1][4] A recently concluded Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease has provided encouraging safety and biomarker data, supporting further clinical development.[5][6][7] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Introduction: The Discovery of a Novel Neuroprotective Agent

The discovery of this compound stemmed from the hypothesis that modulating the p75 neurotrophin receptor (p75NTR) could offer a therapeutic strategy for neurodegenerative disorders.[3] p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a complex role in neuronal survival and death.[1] Depending on the cellular context and the presence of co-receptors and ligands, p75NTR signaling can either promote pro-survival pathways or trigger apoptosis.[1] In the context of Alzheimer's disease, aberrant p75NTR signaling is implicated in the neurotoxic effects of amyloid-β (Aβ).[1]

Dr. Frank Longo's laboratory sought to develop small molecules that could selectively modulate p75NTR signaling to favor neuroprotective outcomes.[3] This effort led to the identification of this compound (also known as C-31), a small molecule designed to mimic the neurotrophic properties of nerve growth factor (NGF) by interacting with p75NTR.[3] LM11A-31 was found to be orally available and capable of crossing the blood-brain barrier, a critical attribute for a centrally acting therapeutic.[8] A modified version, LM11A-31-BHS, was advanced into clinical trials.[9]

Mechanism of Action: Modulating p75NTR Signaling

This compound acts as a modulator of p75NTR, promoting pro-survival signaling pathways while inhibiting pro-apoptotic cascades.[1] It selectively activates p75NTR-mediated survival signals and inhibits degenerative signaling induced by ligands such as pro-nerve growth factor (proNGF) and amyloid-β.[1][10]

Pro-Survival Signaling

LM11A-31 has been shown to activate pro-survival signaling pathways downstream of p75NTR, including the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways is crucial for promoting neuronal survival and plasticity.

Inhibition of Pro-Apoptotic Signaling

In pathological conditions, such as in the presence of Aβ oligomers or elevated levels of proNGF, p75NTR can mediate pro-apoptotic signals, often involving the activation of c-Jun N-terminal kinase (JNK) and RhoA kinase. LM11A-31 has been demonstrated to inhibit these degenerative pathways.[10][11]

Preclinical Development

This compound has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models of neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and readily crosses the blood-brain barrier.

| Parameter | Value | Species | Administration | Reference |

| Brain Half-life | 3-4 hours | Mouse | Oral Gavage | [5] |

| Peak Brain Concentration | ~1 µM (at 50 mg/kg) | Mouse | Oral Gavage |

Efficacy in Preclinical Models

This compound has shown efficacy in various preclinical models, including those for Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][12]

| Model | Key Findings | Reference |

| Alzheimer's Disease (APP/PS1 mice) | - Reduced tau phosphorylation and misfolding- Decreased microglia and astrocyte activation- Prevented loss of cholinergic neurites- Improved cognitive deficits | [1][4] |

| Huntington's Disease (R6/2 mice) | - Normalized aberrant p75NTR signaling- Improved motor and cognitive abilities- Reduced mHtt aggregates and neuroinflammation | [12] |

| Spinal Cord Injury | - Promoted functional recovery- Increased survival of oligodendrocytes and myelinated axons | [1] |

Clinical Development: Phase 2a Trial in Alzheimer's Disease

A randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT03069014) was conducted to evaluate the safety, tolerability, and exploratory efficacy of LM11A-31-BHS in 242 participants with mild to moderate Alzheimer's disease.[5][6] Participants received either placebo, 200 mg, or 400 mg of LM11A-31-BHS twice daily for 26 weeks.[5]

Safety and Tolerability

The trial met its primary endpoint, demonstrating that LM11A-31 was safe and well-tolerated.[5][6] The most common adverse events were gastrointestinal issues and eosinophilia, which were more prevalent in the 400 mg group.[5] Importantly, there were no drug-related safety concerns identified through MRI, including no evidence of amyloid-related imaging abnormalities (ARIA).[5]

Biomarker and Efficacy Outcomes

While the study was not powered to detect significant changes in cognitive endpoints, it revealed promising effects on several cerebrospinal fluid (CSF) and neuroimaging biomarkers.[5]

| Biomarker | Effect of LM11A-31 | Significance | Reference |

| CSF Aβ40 and Aβ42 | Reduced elevations | Indicated slowing of pathological development | [5] |

| CSF SNAP25 (presynaptic marker) | Decreased median yearly percent change | Suggests slowing of presynaptic loss | [5] |

| CSF Neurogranin (postsynaptic marker) | Drop in levels | Suggests slowing of postsynaptic loss | [5] |

| CSF YKL-40 (neuroinflammation) | Reduced longitudinal increases | Indicated a reduction in neuroinflammation | [5] |

| Gray Matter Volume | Reduced loss in frontal operculum and posterior parietal cortex | Suggests neuroprotective effect | [5] |

| Glucose Metabolism (FDG-PET) | Reduced decline in multiple brain regions | Suggests preservation of neuronal function | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the study of this compound.

In Vivo Alzheimer's Disease Mouse Model Studies

-

Animal Models: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice, are commonly used. These mice overexpress human amyloid precursor protein and presenilin 1 with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.

-

Drug Administration: this compound is typically dissolved in sterile water and administered via oral gavage at doses ranging from 10 to 100 mg/kg/day.[9]

-

Behavioral Testing: Cognitive function is assessed using a battery of tests, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

-

Histological Analysis: Following the treatment period, brain tissue is collected for immunohistochemical analysis of pathological markers such as amyloid plaques (using antibodies like 6E10), hyperphosphorylated tau (e.g., AT8 antibody), and markers of neuroinflammation (e.g., Iba1 for microglia and GFAP for astrocytes).

Cell Viability Assays (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

Plate cells (e.g., primary neurons or neuronal cell lines) in a 96-well plate and culture overnight.

-

Treat cells with the desired concentrations of this compound and/or a neurotoxic agent (e.g., Aβ oligomers).

-

After the incubation period, add MTT solution to each well and incubate for several hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a specialized detergent).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It allows for the quantification of protein expression levels and the detection of post-translational modifications such as phosphorylation.

-

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using a digital imaging system. The intensity of the bands corresponds to the amount of protein.

-

Logical Workflow for Preclinical to Clinical Development

The development of this compound followed a logical progression from initial discovery to clinical testing.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the p75 neurotrophin receptor. Its unique mechanism of action, which promotes neuroprotective signaling while inhibiting degenerative pathways, distinguishes it from many other therapeutic strategies. The positive safety and biomarker data from the Phase 2a trial in Alzheimer's disease are encouraging and warrant further investigation in larger, longer-duration clinical trials to definitively assess its efficacy in slowing disease progression.[5] Future studies may also explore the therapeutic potential of this compound in other neurodegenerative conditions where p75NTR signaling is implicated. The continued development of this compound holds significant promise for patients suffering from these devastating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(Rac)-LM11A-31: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a non-peptidic, small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration.[1][2] This document provides a comprehensive technical overview of the molecular targets of this compound, its binding affinity, and the experimental methodologies used to elucidate its mechanism of action.

Molecular Targets and Binding Affinity

The primary molecular target of this compound is the p75 neurotrophin receptor (p75NTR) .[2] It functions as a ligand that modulates p75NTR signaling, promoting pro-survival pathways while inhibiting apoptotic signals.[2] Notably, this compound has been shown to not interact with the TrkA receptor , highlighting its specificity.[3]

Quantitative Binding Data

The binding affinity of this compound has been characterized by its ability to inhibit the binding of Nerve Growth Factor (NGF) to a p75NTR-Fc fusion protein.

| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |

| This compound | p75NTR-Fc | Competitive Binding (NGF) | A₂ | 1,192 | 4 |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating downstream signaling cascades initiated by p75NTR. It promotes cell survival by activating the Akt and NF-κB pathways .[5] Conversely, it inhibits degenerative signaling by suppressing the activity of c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (cdk5), and the RhoA kinase pathway .[5][6]

Caption: this compound signaling pathway modulation.

Experimental Protocols

This section details representative methodologies for key experiments used to characterize the interaction of this compound with its target and its effects on downstream signaling.

Competitive Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for p75NTR.

Caption: Workflow for a competitive binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing p75NTR in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.

-

Assay Setup: In a multi-well plate, combine the p75NTR-containing membranes, a fixed concentration of radiolabeled NGF (e.g., ¹²⁵I-NGF), and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled NGF).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Immunoprecipitation and Western Blot for p75NTR Cleavage

This protocol is to assess the engagement of this compound with p75NTR by measuring receptor cleavage.[7]

Caption: Workflow for Immunoprecipitation and Western Blot.

Detailed Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cell lines) and treat with this compound for the desired time and concentration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with non-specific IgG and Protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody against the intracellular domain of p75NTR overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove unbound proteins.

-

-

Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody that recognizes the C-terminal fragment (CTF) or intracellular domain (ICD) of p75NTR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the cleaved fragments (CTF and ICD) relative to the full-length receptor would indicate target engagement by this compound.[7]

-

Western Blot for Downstream Signaling Pathways (Akt, NF-κB, JNK, cdk5)

This protocol outlines the steps to analyze the effect of this compound on the activation state of key downstream signaling proteins.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. For signaling studies, it is often necessary to first stimulate the cells with a factor that activates the pathway of interest (e.g., proNGF to activate degenerative pathways) before or concurrently with this compound treatment. Lyse the cells at various time points to capture the dynamics of protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane.

-

Incubate separate membranes with primary antibodies specific for the phosphorylated (active) forms of the proteins of interest (e.g., phospho-Akt, phospho-NF-κB p65, phospho-JNK) and antibodies for the total protein levels of each respective target.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using ECL.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the activation state of each signaling molecule.

RhoA Activation Assay (Pull-down Assay)

This protocol is used to measure the levels of active, GTP-bound RhoA.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat and lyse cells as described for the western blot protocol.

-

Pull-down of Active RhoA:

-

Incubate cell lysates with a reagent that specifically binds to the active (GTP-bound) form of RhoA, such as Rhotekin-RBD beads.

-

Wash the beads to remove unbound proteins.

-

-

Elution and Western Blot:

-

Elute the bound proteins from the beads.

-

Analyze the eluates by western blotting using an antibody specific for RhoA.

-

-

Analysis: Compare the amount of active RhoA in this compound-treated samples to control samples. A decrease in the amount of pulled-down RhoA would indicate inhibition of its activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. caymanchem.com [caymanchem.com]

- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LM11A-31: A Technical Guide to its Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and stroke.[1][2][3][4] As a modulator of p75NTR signaling, LM11A-31 exhibits a dual mechanism of action: it inhibits degenerative signaling pathways activated by ligands such as pro-nerve growth factor (proNGF) and amyloid-beta (Aβ), while simultaneously promoting pro-survival signaling cascades.[5][6] This technical guide provides an in-depth overview of the core downstream signaling cascades modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various downstream signaling molecules and biomarkers, compiled from preclinical and clinical studies.

Table 1: Pharmacokinetics of this compound in Mice

| Parameter | Value | Species | Dosing | Reference |

| Peak Brain Concentration | ~1.08 µmol/L | CD-1 Mice | Single 50 mg/kg oral dose | [1] |

| Brain Half-Life | 3-4 hours | CD-1 Mice | Single 50 mg/kg oral dose | [1] |

| Brain Concentration | ~1.9 µmol/L | C57BL/6 Mice | 50 mg/kg/day for 2 weeks (oral) | [1] |

| Brain-to-Plasma Ratio | 3.1 ± 0.9 | C57BL/6 Mice | 50 mg/kg/day | [1] |

Table 2: Effects of this compound on RhoA Activation

| Condition | Effect of LM11A-31 | Model System | Reference |

| Diabetes-induced RhoA activation (2.2-fold increase) | Blunted the increase | Diabetic Mouse Model | [7] |

| proNGF-induced RhoA activation (1.4-fold increase) | Ameliorated the activation | Human Retinal Endothelial Cells | [7] |

Table 3: Effects of this compound on Cerebrospinal Fluid (CSF) and Plasma Biomarkers in Alzheimer's Disease Patients (Phase 2a Clinical Trial)

| Biomarker | Change with LM11A-31 Treatment | Duration | Reference |

| CSF Aβ40 | -8.96% median annual percent change | 26 weeks | [1] |

| CSF Aβ42 | -6.98% median annual percent change | 26 weeks | [1] |

| CSF SNAP25 | -19.20% median annual percent change | 26 weeks | [1][8] |

| CSF Neurogranin | -9.17% median annual percent change | 26 weeks | [1][8] |

| CSF YKL40 | -5.19% median annual percent change | 26 weeks | [1][8] |

| Plasma p-tau217 | 31% decrease vs. placebo | 26 weeks | [9] |

Core Signaling Pathways Modulated by this compound

This compound modulates p75NTR to shift the balance from pro-apoptotic and degenerative signaling to pro-survival and neurotrophic pathways.

Inhibition of Degenerative Signaling

LM11A-31 effectively inhibits the downstream signaling cascades initiated by pro-neurotrophins and Aβ binding to p75NTR. This includes the suppression of key kinases and effector proteins involved in neuronal death and neurite degeneration.

Caption: LM11A-31 inhibits proNGF/Aβ-p75NTR degenerative signaling.

Activation of Survival Signaling

By binding to p75NTR, LM11A-31 promotes the activation of pro-survival signaling pathways, including the Akt, NF-κB, and CREB pathways, which are crucial for neuronal survival, plasticity, and function.

Caption: LM11A-31 promotes p75NTR-mediated survival signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Western Blot Analysis for Phosphorylated and Total Kinase Levels

This protocol is a general guideline for assessing the phosphorylation status of kinases such as Akt, GSK3β, and JNK following LM11A-31 treatment.

-

Cell Culture and Treatment: Plate neuronal cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated form of the kinase of interest (e.g., p-Akt Ser473, p-GSK3β Ser9, p-JNK Thr183/Tyr185) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total form of the kinase.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

p75NTR Immunoprecipitation

This protocol is for isolating p75NTR and its interacting partners to study the direct effects of LM11A-31.

-

Cell Lysis: Lyse cells treated with LM11A-31 or control in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p75NTR antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p75NTR and its potential downstream effectors.

RhoA Activation Assay (G-LISA)

This protocol outlines the measurement of active, GTP-bound RhoA.

-

Cell Lysis and Protein Quantification: Following treatment with LM11A-31, lyse cells and determine the protein concentration.

-

Assay Plate Preparation: Use a 96-well plate coated with a Rho-GTP-binding protein.

-

Lysate Incubation: Add equal amounts of protein lysate to the wells and incubate to allow active RhoA to bind to the plate.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody Incubation: Add a primary antibody specific for RhoA.

-

Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a chemiluminescent or colorimetric substrate.

-

Signal Quantification: Measure the luminescence or absorbance using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

Akt Kinase Assay

This protocol measures the kinase activity of Akt.

-

Akt Immunoprecipitation: Immunoprecipitate Akt from cell lysates treated with LM11A-31 or control using an anti-Akt antibody conjugated to beads.

-

Kinase Reaction: Resuspend the immunoprecipitated Akt in a kinase buffer containing ATP and a specific Akt substrate (e.g., GSK-3 fusion protein).

-

Incubation: Incubate the reaction mixture at 30°C to allow Akt to phosphorylate its substrate.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the Akt substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).

-

Quantification: The intensity of the phosphorylated substrate band reflects the activity of Akt.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific signaling pathway.

Caption: A generalized workflow for studying LM11A-31's downstream effects.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases by virtue of its ability to modulate the complex signaling network of the p75NTR. This technical guide has provided a comprehensive overview of its primary downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. A thorough understanding of these molecular mechanisms is critical for the ongoing research, clinical development, and eventual therapeutic application of this novel compound. Further research will continue to elucidate the full spectrum of its neuroprotective effects and refine its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (Rac)-LM11A-31 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of (Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR). LM11A-31 has demonstrated neuroprotective effects in a variety of animal models of neurodegenerative diseases and injury.[1][2][3]

Introduction

This compound is an orally available and brain-penetrant compound that selectively binds to the p75NTR.[2][4] Its mechanism of action involves modulating p75NTR signaling to promote cell survival pathways and inhibit apoptotic signals.[1][2] This compound has shown therapeutic potential in preclinical models of Alzheimer's disease, Huntington's disease, spinal cord injury, traumatic brain injury, stroke, and peripheral neuropathy.[1][2] LM11A-31 has been shown to reduce neurite dystrophy, decrease neuroinflammation, and improve functional outcomes in these models.[4][5][6]

Data Presentation

The following tables summarize the quantitative data from various in vivo studies using this compound.

Table 1: this compound Dosing and Administration in Rodent Models

| Animal Model | Species | Route of Administration | Dosage | Treatment Duration | Reference |

| Alzheimer's Disease (APPL/S) | Mouse | Oral Gavage | 50 mg/kg/day | 3 months | [5] |

| Alzheimer's Disease (Tg2576) | Mouse | Drinking Water | 75 mg/kg/day (targeted) | 3 months | [5][7] |

| Alzheimer's Disease (APPL/S) | Mouse | Oral Gavage | 10 or 50 mg/kg/day | 3 months | [8] |

| Huntington's Disease (R6/2) | Mouse | Oral Gavage | 50 mg/kg/day (5-6 days/week) | 7-8 weeks | [6] |

| Spinal Cord Injury | Mouse | Oral Gavage | 10, 25, or 100 mg/kg (twice daily) | From 4 hours post-injury to study completion | [8] |

| Stroke (MCAO) | Mouse | Oral Gavage | 50 mg/kg | Started 1 week post-stroke for up to 12 weeks | [6] |

| Peripheral Neuropathy (Cisplatin-induced) | Mouse | Intraperitoneal (i.p.) | 25 or 50 mg/kg (once daily) | 10 weeks | [6] |

| Aging | Mouse | Oral Gavage | 50 mg/kg/day | Started at 15-18 months of age | [8] |

| Diabetes (Streptozotocin-induced) | Mouse | Oral Gavage | 50 mg/kg (every 48h) | 4 weeks | [9] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Condition | Reference |

| Peak Brain Concentration | ~1.08 µmol/L | Single 50 mg/kg oral dose | [4][10] |

| Time to Peak Brain Concentration | ~30 minutes | Single 50 mg/kg oral dose | [4][10] |

| Brain Half-life | 3-4 hours | Single 50 mg/kg oral dose | [4][10] |

| Brain Concentration (Chronic Dosing) | ~1.9 µmol/L | 50 mg/kg/day for 2 weeks (oral gavage) | [10] |

| Brain Concentration (Drinking Water) | 256 ± 66 nM | Targeted dose of 75 mg/kg/day for 3 weeks | [5][7] |

Experimental Protocols

Alzheimer's Disease Mouse Model Protocol

This protocol is based on studies using the APPL/S and Tg2576 mouse models of Alzheimer's disease.[5][6]

a. Animal Models:

-

APPL/S mice (Thy-1 hAPPLond/Swe)

-

Tg2576 mice

b. This compound Preparation and Administration:

-

Oral Gavage (APPL/S mice): Dissolve LM11A-31 in sterile water.[5] Administer a daily dose of 50 mg/kg via oral gavage.[5] To aid absorption, food can be withheld for 4 hours prior to dosing.[5]

-

Drinking Water (Tg2576 mice): Dissolve LM11A-31 in the drinking water to achieve a targeted dose of 75 mg/kg/day.[5][7] The concentration in the water should be calculated based on the average daily water consumption of the mice. Water bottles should be refilled every 3 days.[5][7]

c. Treatment Paradigms:

-

Mid-stage pathology (APPL/S): Begin treatment in 6-8 month old mice and continue for 3 months.[5]

-

Late-stage pathology (APPL/S): Initiate treatment in 12-13 month old mice and continue for 1 month.[5]

-

Tg2576 mice: Start treatment at 14 months of age and continue for 3 months.[5]

d. Outcome Measures:

-

Behavioral Testing:

-

Histological Analysis:

Stroke Mouse Model Protocol

This protocol is based on a study using a middle cerebral artery occlusion (MCAO) mouse model.[6]

a. Animal Model:

-

Male mice subjected to transient middle cerebral artery occlusion.

b. This compound Preparation and Administration:

-